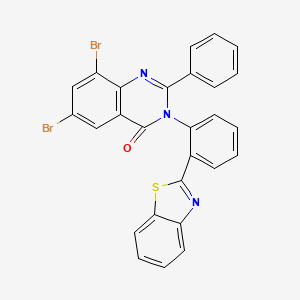
4(3H)-Quinazolinone, 3-(2-(2-benzothiazolyl)phenyl)-6,8-dibromo-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(3H)-Quinazolinone, 3-(2-(2-benzothiazolyl)phenyl)-6,8-dibromo-2-phenyl-: is a complex organic compound belonging to the quinazolinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the benzothiazole core. One common approach is the condensation of 2-aminobenzothiazole with various phenyl derivatives under acidic conditions. Subsequent bromination and cyclization steps are employed to introduce the dibromo and quinazolinone functionalities.
Industrial Production Methods
On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo a variety of chemical reactions, including:
Oxidation: : Conversion of the phenyl groups to more oxidized forms.
Reduction: : Reduction of the quinazolinone core or the bromine atoms.
Substitution: : Replacement of bromine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: : Nucleophilic substitution reactions using various nucleophiles, such as amines or alcohols.
Major Products Formed
Oxidation: : Formation of quinones or carboxylic acids.
Reduction: : Formation of dihydroquinazolinones or bromoalkanes.
Substitution: : Formation of substituted quinazolinones with different functional groups.
Scientific Research Applications
This compound has shown potential in various scientific research applications:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Studied for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular processes. The exact mechanism would depend on the specific biological context in which the compound is being studied.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the presence of the dibromo and phenyl groups Similar compounds include other quinazolinones and benzothiazoles, which may have different substituents or functional groups
List of Similar Compounds
2-Phenylquinazolinone
3-Bromoquinazolinone
2-Benzothiazolylphenyl derivatives
Properties
CAS No. |
72875-78-6 |
|---|---|
Molecular Formula |
C27H15Br2N3OS |
Molecular Weight |
589.3 g/mol |
IUPAC Name |
3-[2-(1,3-benzothiazol-2-yl)phenyl]-6,8-dibromo-2-phenylquinazolin-4-one |
InChI |
InChI=1S/C27H15Br2N3OS/c28-17-14-19-24(20(29)15-17)31-25(16-8-2-1-3-9-16)32(27(19)33)22-12-6-4-10-18(22)26-30-21-11-5-7-13-23(21)34-26/h1-15H |
InChI Key |
NMCPXNSSBDZQRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3Br)Br)C(=O)N2C4=CC=CC=C4C5=NC6=CC=CC=C6S5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


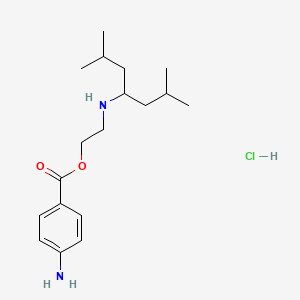
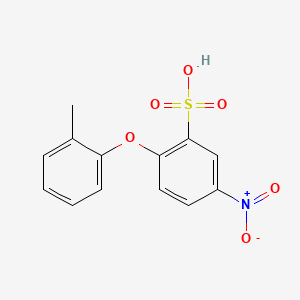
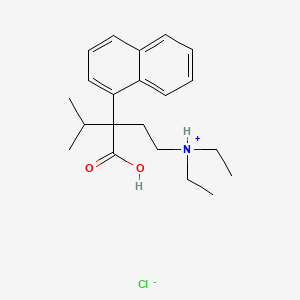
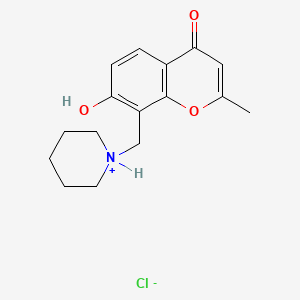
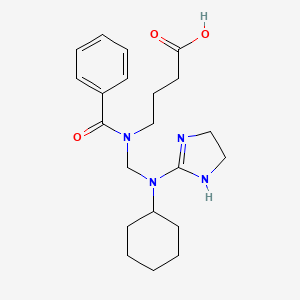
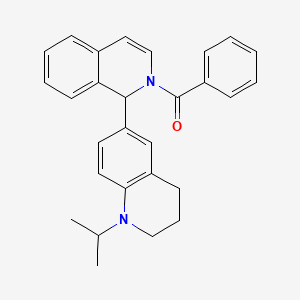
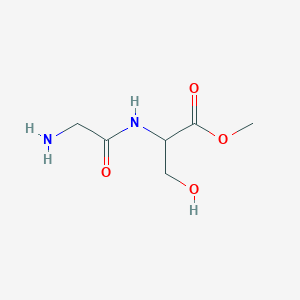
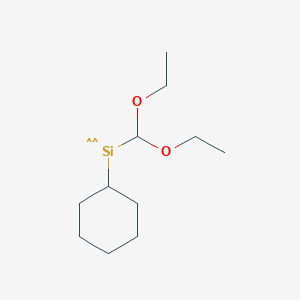
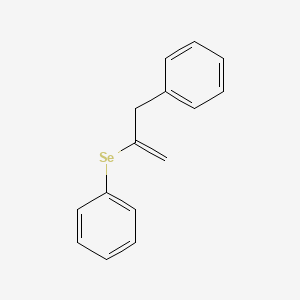
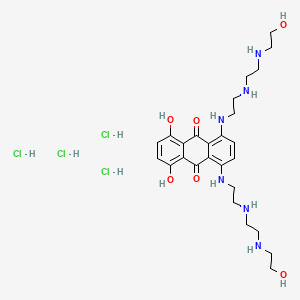

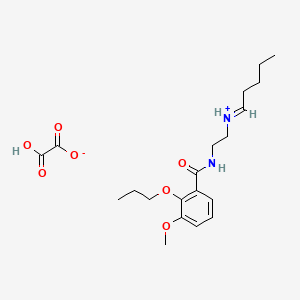
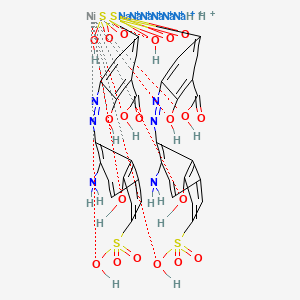
![2-[(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)oxy]ethyl-dimethylazanium;(Z)-4-hydroxy-4-oxobut-2-enoate](/img/structure/B15347527.png)
